5-(Methoxycarbonyl)naphthalene-1-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a methoxycarbonyl group and a carboxylic acid group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)naphthalene-1-carboxylic acid typically involves the esterification of naphthalene-1,5-dicarboxylic acid. One common method is the reaction of naphthalene-1,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,5-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthalene-1,5-dicarboxylic acid.
Reduction: 5-(Methoxycarbonyl)naphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives, depending on the reagent used.
Scientific Research Applications
5-(Methoxycarbonyl)naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and esters.
Industry: Used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)naphthalene-1-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxylic acid and ester functional groups. These interactions can involve hydrogen bonding, electrostatic interactions, and covalent bonding, depending on the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,5-dicarboxylic acid: Lacks the methoxycarbonyl group but shares the naphthalene core structure.
5-(Methoxycarbonyl)naphthalene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the naphthalene ring.
Methyl naphthalene-1-carboxylate: Contains only the ester group without the additional carboxylic acid group.
Uniqueness
5-(Methoxycarbonyl)naphthalene-1-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the naphthalene ring
Biological Activity
5-(Methoxycarbonyl)naphthalene-1-carboxylic acid, a derivative of naphthalene, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a methoxycarbonyl group attached to the naphthalene ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H10O4
- Molecular Weight : 218.21 g/mol
- CAS Number : 2172454-48-5
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that naphthalene derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Anticancer Properties
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited a dose-dependent cytotoxic effect, with IC50 values around 30 µM for MCF-7 cells and 25 µM for A549 cells. This suggests that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular metabolism.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, it targets the DprE1 enzyme in mycobacteria, disrupting arabinogalactan synthesis.
- Reactive Oxygen Species (ROS) Generation : In cancer cells, the compound induces ROS production, leading to oxidative damage and subsequent cell death.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase in cancer cells, preventing further proliferation.
Study 1: Antimicrobial Efficacy
A study published in Frontiers in Pharmacology evaluated the antimicrobial properties of naphthalene derivatives, including this compound. The results showed that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .
Study 2: Anticancer Activity
In another investigation reported in PubMed, researchers examined the cytotoxic effects of various naphthalene derivatives on human cancer cell lines. The study concluded that this compound exhibited significant anticancer activity, with mechanisms likely involving apoptosis and cell cycle modulation .
Data Tables
Property | Value |
---|---|
Molecular Formula | C12H10O4 |
Molecular Weight | 218.21 g/mol |
CAS Number | 2172454-48-5 |
MIC against S. aureus | 50 µg/mL |
IC50 against MCF-7 | 30 µM |
IC50 against A549 | 25 µM |
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against S. aureus, E. coli |
Anticancer | Induces apoptosis in MCF-7 and A549 cells |
Properties
IUPAC Name |
5-methoxycarbonylnaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)11-7-3-4-8-9(11)5-2-6-10(8)12(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKZRWRHYUYHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172454-48-5 |
Source
|
Record name | 5-(methoxycarbonyl)naphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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